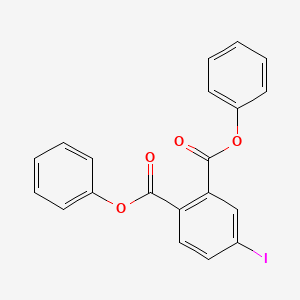
Diphenyl 4-iodobenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 4-iodobenzene-1,2-dicarboxylate is an organic compound characterized by the presence of two phenyl groups and an iodine atom attached to a benzene ring with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 4-iodobenzene-1,2-dicarboxylate typically involves the iodination of benzene derivatives followed by esterification. One common method includes the reaction of 4-iodobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine and a suitable catalyst, followed by esterification under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine site, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Deiodinated benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Diphenyl 4-iodobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: Investigated for its potential use in bio-labeling and imaging due to the presence of the iodine atom.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Diphenyl 4-iodobenzene-1,2-dicarboxylate involves its reactivity at the iodine site. The iodine atom can participate in various chemical reactions, including electrophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Diphenyl 4-bromobenzene-1,2-dicarboxylate
- Diphenyl 4-chlorobenzene-1,2-dicarboxylate
- Diphenyl 4-fluorobenzene-1,2-dicarboxylate
Comparison: Diphenyl 4-iodobenzene-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing advantages in specific synthetic applications .
Propiedades
Número CAS |
6301-62-8 |
|---|---|
Fórmula molecular |
C20H13IO4 |
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
diphenyl 4-iodobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H13IO4/c21-14-11-12-17(19(22)24-15-7-3-1-4-8-15)18(13-14)20(23)25-16-9-5-2-6-10-16/h1-13H |
Clave InChI |
SDMJUVGNTUDLNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)I)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


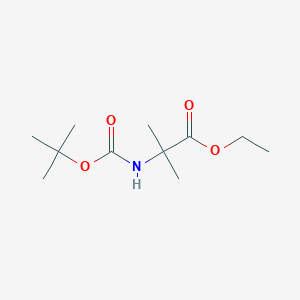
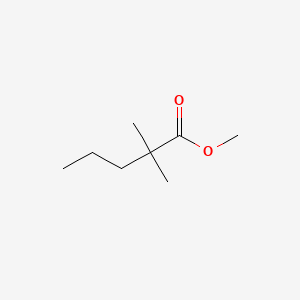
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
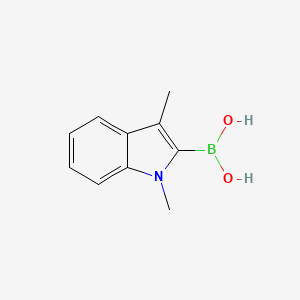
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)
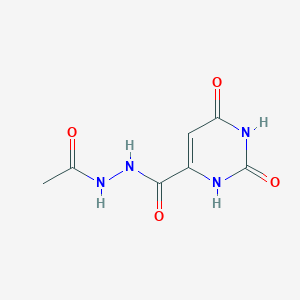
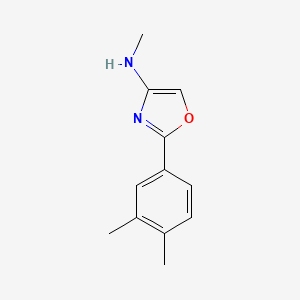
![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
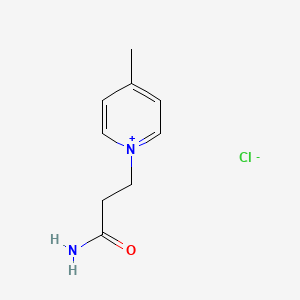
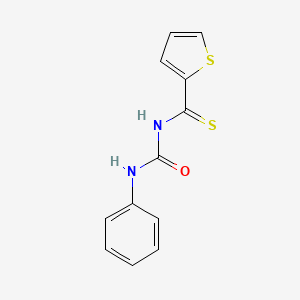
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
